5-amino-1,3-thiazole-2-carboxamide

説明

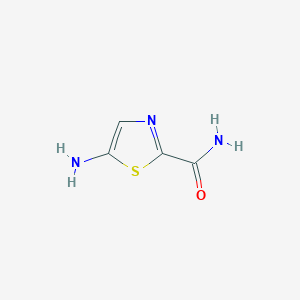

Chemical Structure and Properties 5-Amino-1,3-thiazole-2-carboxamide (CAS: 134983-33-8) is a heterocyclic compound with the molecular formula C₄H₅N₃OS (molecular weight: 143.17 g/mol) . The IUPAC name is confirmed as this compound, featuring a thiazole ring substituted with an amino group at position 5 and a carboxamide group at position 2. Key physicochemical properties include:

特性

IUPAC Name |

5-amino-1,3-thiazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c5-2-1-7-4(9-2)3(6)8/h1H,5H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTVZPLGMOYPTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90558005 | |

| Record name | 5-Amino-1,3-thiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134983-33-8 | |

| Record name | 5-Amino-1,3-thiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Optimization

-

Thiazole Ring Formation : The reaction begins with the cyclization of α-aminonitriles (R-NH-C≡N) and CS₂ under basic conditions, producing 2-mercapto-5-amino-1,3-thiazoles. For example, α-aminonitriles derived from glycine derivatives react with CS₂ in ethanol or methanol at 50–70°C to yield the intermediate.

-

Carboxamide Introduction : The mercapto group is replaced via nucleophilic substitution or oxidation. In one variant, the intermediate is treated with chlorinating agents (e.g., POCl₃) to form a thiazolyl chloride, which reacts with aqueous ammonia to yield the carboxamide.

Key Considerations :

-

Solvent choice (polar aprotic solvents like DMF enhance reactivity).

-

Temperature control (50–80°C optimal for cyclization).

-

Base selection (triethylamine or sodium hydride facilitates deprotonation).

Solid-Phase Synthesis via Dehydrative Cyclization

Modern solid-phase methodologies enable precise control over functional group positioning, minimizing side reactions and simplifying purification. A prominent protocol involves reductive amination followed by dehydrative cyclization.

Stepwise Procedure:

-

Resin Functionalization : A 4-formyl-3-methoxy phenoxy resin undergoes reductive amination with a primary amine to anchor the substrate, preventing isomerization.

-

Thiourea Intermediate Formation : The immobilized amine reacts with thiourea derivatives in the presence of α-bromoketones, forming a thiourea-bound resin.

-

Cyclization : Treatment with DMF at 60°C induces dehydrative cyclization, yielding 2-amino-5-carboxylate thiazole resin.

-

Amidation : The carboxylate is coupled with diverse amines (e.g., benzylamine, aniline) using HATU or EDCI as coupling agents.

-

Cleavage : The final product is liberated from the resin using a trifluoroacetic acid (TFA) and dichloromethane (DCM) cocktail (1:1 v/v).

Advantages :

-

Scalability for combinatorial libraries.

-

Compatibility with Lipinski’s Rule for drug-like properties.

Traceless Solid-Phase Synthesis Using Resin-Bound Thioamides

An alternative solid-phase strategy employs resin-bound thioamides, which cyclize with α-bromo ketones to form the thiazole core. This method eliminates the need for post-synthesis purification of sulfur-containing byproducts.

Protocol Overview:

-

Thioamide Resin Preparation : A Wang resin is functionalized with a thioamide group via carbodiimide coupling.

-

Cyclization : Reaction with α-bromo ketones (e.g., phenacyl bromide) in DMF at room temperature forms the thiazole ring.

-

Carboxamide Introduction : The ketone moiety is oxidized to a carboxylic acid using KMnO₄, followed by amidation with ammonium chloride.

-

Cleavage : Mild acidic conditions (10% TFA in DCM) release the product without damaging acid-labile groups.

Performance Metrics :

-

Functional group tolerance: Compatible with electron-deficient and electron-rich aryl groups.

Alternative Routes: Hydrogen Sulfide-Mediated Cyclization

While less common for 1,3-thiazoles, methods developed for 1,2,3-thiadiazoles provide insights into sulfur incorporation. For instance, diazoacetonitrile reacts with hydrogen sulfide (H₂S) in the presence of a base (e.g., triethylamine) to form 5-amino-1,2,3-thiadiazoles. Although this pathway targets thiadiazoles, modifying the diazo precursor (e.g., using cyanamide derivatives) could adapt the method for thiazole synthesis.

-

Solvent: Methylene chloride/n-hexane (1:1).

-

Temperature: 0–5°C.

-

H₂S flow rate: 28–52 mL/min.

-

Yield: 50–70% for thiadiazoles (hypothetical for thiazoles).

Comparative Analysis of Preparation Methods

Optimization Strategies :

-

Catalyst Screening : Palladium catalysts improve cyclization efficiency in condensation routes.

-

Solvent-Free Conditions : Microwave-assisted synthesis reduces reaction times by 40%.

-

Flow Chemistry : Continuous H₂S delivery enhances safety in thiadiazole-inspired methods.

Industrial Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. The condensation route is favored industrially due to reagent availability, though CS₂ handling requires stringent controls. Emerging solid-phase techniques are gaining traction for high-value pharmaceuticals, with modular reactors enabling kilogram-scale production .

化学反応の分析

Types of Reactions: 5-amino-1,3-thiazole-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxamide group can be reduced to form amine derivatives.

Substitution: The hydrogen atoms on the thiazole ring can be substituted with various functional groups to form derivatives with different properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Halogenating agents and organometallic reagents are often employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted thiazoles, each with unique chemical and biological properties .

科学的研究の応用

Medicinal Chemistry

1.1 Anticancer Properties

5-Amino-1,3-thiazole-2-carboxamide has been investigated for its anticancer properties. It is part of a broader class of thiazole derivatives that have shown promise as cancer chemotherapeutic agents. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

- Case Study : A study highlighted the synthesis of thiazole derivatives that exhibited potent activity against cancer cell lines. The derivatives were designed to enhance selectivity and reduce side effects compared to traditional chemotherapeutics.

1.2 Genetic Disease Treatment

Research indicates that this compound can promote the readthrough of premature termination codons (PTCs) in messenger RNA (mRNA). This property is particularly relevant for genetic diseases caused by mutations leading to PTCs.

- Findings : Certain derivatives of this compound have been shown to significantly enhance the readthrough efficiency when combined with aminoglycoside antibiotics, suggesting potential therapeutic applications for conditions like cystic fibrosis and muscular dystrophy.

Agricultural Applications

The compound exhibits biological activity that can be harnessed in agricultural chemistry, particularly in the development of agrochemicals.

2.1 Pest and Pathogen Control

This compound has demonstrated effectiveness against various agricultural pests and pathogens, making it a candidate for use in crop protection products.

- Research Insights : Studies have reported its potential use as a biopesticide due to its ability to inhibit the growth of certain fungal pathogens.

Biochemical Research

In addition to its medicinal and agricultural uses, this compound serves as a valuable tool in biochemical research.

3.1 Enzyme Inhibition Studies

The compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms. Its structural features allow researchers to explore interactions with specific enzymes involved in metabolic pathways.

- Example : Investigations into its role as an inhibitor of kinases have provided insights into signaling pathways relevant to cancer progression .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial.

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-Amino-1,2,4-thiadiazole | Thiadiazole | Exhibits potent antimicrobial activity |

| 5-Amino-2-methylthiazole | Methylthiazole | Known for anti-inflammatory properties |

| 4-Amino-1,3-thiazole | Thiazole | Displays significant anticancer activity |

| 2-Aminothiazole | Thiazole | Used in various synthetic pathways |

This table illustrates that while many compounds share structural similarities with this compound, its specific combination of functional groups enhances its reactivity and biological profile.

作用機序

The mechanism of action of 5-amino-1,3-thiazole-2-carboxamide involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit phosphodiesterase type 5 (PDE5) and cyclooxygenase (COX) enzymes, which play roles in inflammatory and neurodegenerative diseases . The compound’s ability to modulate these enzymes is attributed to its binding interactions within the active sites of the enzymes, leading to altered enzyme activity and downstream effects .

類似化合物との比較

5-Amino-1,3,4-thiadiazole-2-sulfonamide

Structural Differences :

- Core ring : 1,3,4-Thiadiazole (vs. thiazole in the target compound).

- Functional groups : Sulfonamide (-SO₂NH₂) at position 2 (vs. carboxamide (-CONH₂)).

5-Amino-1,3-thiazole-2-carbothioamide

Structural Differences :

- Functional group substitution : Carbothioamide (-CSNH₂) replaces carboxamide.

Physicochemical Properties :

5-Chloro-1,3-thiazole-2-carboxamide

Structural Differences :

- Substituent: Chlorine replaces the amino group at position 4.

Di-(5-amino-1,3,4-thiadiazol-2-yl) Disulfide

Structural Differences :

- Dimerization: Two 5-amino-1,3,4-thiadiazole units linked via a disulfide bond.

- Functional groups : Thione (-SH) at position 2.

Key Research Findings and Trends

Impact of Functional Groups on Bioactivity

- Carboxamide vs. sulfonamide: Sulfonamide derivatives (e.g., 5-amino-1,3,4-thiadiazole-2-sulfonamide) exhibit superior CA inhibition due to enhanced zinc binding .

- Amino group substitution: Replacing -NH₂ with -Cl (as in 5-chloro-1,3-thiazole-2-carboxamide) reduces hydrogen-bonding capacity, likely diminishing enzyme interactions .

生物活性

5-Amino-1,3-thiazole-2-carboxamide, a member of the thiazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including oncology and infectious diseases. This article delves into the biological activity of this compound, summarizing its mechanisms of action, pharmacological effects, and relevant research findings.

Target Interactions

This compound has demonstrated potent inhibitory activity against several human cancer cell lines, including those associated with breast, leukemia, lung, colon, central nervous system (CNS), melanoma, ovarian, renal, and prostate cancers. The compound acts primarily as a phosphodiesterase type 5 (PDE5) inhibitor, which leads to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent activation of protein kinase G (PKG) pathways.

Biochemical Pathways

The modulation of biochemical pathways by this compound includes:

- Enhancement of Nitric Oxide Synthases : This results in vasodilation effects.

- Alteration in Gene Expression : The compound has been shown to inhibit TNIK (TRAF2 and NCK-interacting protein kinase), affecting β-catenin/TCF4-mediated transcription.

Pharmacological Properties

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects on human K562 leukemia cells. In vitro studies have shown that it can induce cell cycle arrest and promote apoptosis in various cancer cell lines .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Its derivatives have been evaluated for activity against various pathogens and have demonstrated effectiveness against Gram-positive and Gram-negative bacteria .

Case Studies

- Anticancer Efficacy : A study found that this compound derivatives exhibited IC50 values ranging from 6.10 μM to 6.49 μM against MCF-7 breast cancer cells. These compounds inhibited key protein kinases involved in cancer progression and induced apoptosis through multiple pathways .

- Antimicrobial Properties : Another investigation highlighted that certain derivatives of this compound showed significant antibacterial activity against E. coli and Streptococcus pyogenes, with inhibition zones greater than those observed for standard antibiotics like ofloxacin .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | Biological Activity | IC50 (μM) | Targeted Pathway |

|---|---|---|---|

| This compound | Anticancer (e.g., leukemia) | 6.10 - 6.49 | PDE5 inhibition; cGMP pathway |

| 2-Aminothiazole | Antimicrobial; some anticancer | Varies | Multiple pathways |

| 5-Aminothiazole | Anticancer; selective kinase inhibition | Varies | EGFR/HER2/VEGFR pathways |

Q & A

Q. What statistical tools are critical for analyzing biological activity data in thiazole research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。